[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 953722-65-1
VCID: VC4365384
InChI: InChI=1S/C11H19N3S/c1-13-3-5-14(6-4-13)11(8-12)10-2-7-15-9-10/h2,7,9,11H,3-6,8,12H2,1H3
SMILES: CN1CCN(CC1)C(CN)C2=CSC=C2
Molecular Formula: C11H19N3S
Molecular Weight: 225.35

[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine

CAS No.: 953722-65-1

Cat. No.: VC4365384

Molecular Formula: C11H19N3S

Molecular Weight: 225.35

* For research use only. Not for human or veterinary use.

[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine - 953722-65-1

Specification

CAS No. 953722-65-1
Molecular Formula C11H19N3S
Molecular Weight 225.35
IUPAC Name 2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethanamine
Standard InChI InChI=1S/C11H19N3S/c1-13-3-5-14(6-4-13)11(8-12)10-2-7-15-9-10/h2,7,9,11H,3-6,8,12H2,1H3
Standard InChI Key WZXAOQYQMPUAPD-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CN)C2=CSC=C2

Introduction

[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine is a chemical compound with a unique structure that includes a piperazine ring substituted with a methyl group and a thienyl group. Its molecular formula is C11H19N3S, and it has a molar mass of 225.36 g/mol. The compound is identified by the CAS number 953722-65-1, which is used in chemical databases and literature to track its properties and applications .

Synthesis

The synthesis of [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine typically involves a nucleophilic substitution reaction. This method is common in organic chemistry for forming complex molecules by replacing functional groups on a starting material.

Biological Interactions

The biological activity of [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine is attributed to its interaction with specific molecular targets. The piperazine ring facilitates interactions with various receptors or enzymes, potentially modulating their activity. Additionally, the thienyl group enhances binding affinity through π-π interactions.

Potential Applications

This compound has shown promise in various biological assays, indicating potential antimicrobial and anticancer activities. Its unique structure makes it versatile for applications in chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-(4-Methylpiperazin-1-yl)ethylamineLacks thienyl groupDifferent chemical and biological properties
2-(3-Thienyl)ethylamineLacks piperazine ringAffects interaction with biological targets
4-Methylpiperazin-1-ylamineLacks both thienyl and ethyl groupsDistinct properties due to missing functional groups

The presence of both the piperazine ring and the thienyl group in [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine provides a unique combination of electronic and steric properties, making it more versatile than its analogs.

Research Findings and Future Directions

Research on [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine focuses on its binding affinity to various biological targets, including receptors involved in neurotransmission and cancer pathways. Techniques such as interaction studies and biological assays are employed to explore its therapeutic potential.

Future research directions may include further exploration of its biological activities, optimization of its structure for improved efficacy, and investigation into its potential as a therapeutic agent in diseases where its targets are implicated.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator